molecular formula C14H10BrCl2NOS B4576528 2-[(4-bromophenyl)thio]-N-(3,5-dichlorophenyl)acetamide

2-[(4-bromophenyl)thio]-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B4576528
M. Wt: 391.1 g/mol
InChI Key: QQQRHBFCVIIKJW-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)thio]-N-(3,5-dichlorophenyl)acetamide, also known as BDA-410, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has a molecular weight of 416.13 g/mol and a chemical formula of C14H9BrCl2NO2S.

Scientific Research Applications

Antimicrobial Agents

A study on the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, a class of compounds related to thiophene derivatives, showed that these compounds have significant antimicrobial properties. The research highlighted their capacity to reduce biofilm formation by marine bacteria, suggesting potential applications in addressing biofilm-associated infections and marine biofouling (Benneche et al., 2011).

Anticancer Activity

The synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been explored for their anticancer activity. These compounds, including various acetyl- and anilino-substituted thiophenes, have shown promising inhibitory activity against several cancer cell lines, indicating their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Anticonvulsant Agents

S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated for their anticonvulsant properties. These studies demonstrate moderate anticonvulsant activity in rat models, suggesting a potential application for similar compounds in the development of new anticonvulsant medications (Severina et al., 2020).

Antimicrobial and Hemolytic Activity

A study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed antimicrobial and hemolytic activities. These compounds were active against selected microbial species and exhibited variable hemolytic activity, underscoring their potential for development as antimicrobial agents (Gul et al., 2017).

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NOS/c15-9-1-3-13(4-2-9)20-8-14(19)18-12-6-10(16)5-11(17)7-12/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQRHBFCVIIKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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